Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Overview
Description
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the molecular formula C11H13NO4.
Preparation Methods
The synthesis of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of dihydrofuran and hydrazone as intermediates. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The product is then purified using column chromatography with silica gel and a mixture of methanol and chloroform as the eluent .
Chemical Reactions Analysis
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indolizine derivatives, which are important in the development of new chemical entities.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound has a hydroxyl group at the 7th position, which may alter its biological activity and chemical reactivity.
Ethyl 6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a methyl group at the 6th position can influence the compound’s properties and applications.
Properties
CAS No. |
87273-80-1 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChI Key |
ZJMXQDHDJWOFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C=C1 |
Origin of Product |
United States |
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